4-Methyl-1H-indazole-5-boronic acid pinacol ester

Description

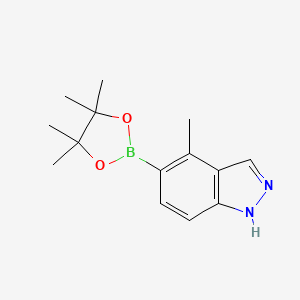

4-Methyl-1H-indazole-5-boronic acid pinacol ester is a heterocyclic boronic ester featuring an indazole core substituted with a methyl group at position 4 and a pinacol-protected boronic acid moiety at position 3. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heterobiaryl structures widely used in pharmaceuticals, agrochemicals, and materials science . Its pinacol ester group enhances stability and solubility in organic solvents compared to the free boronic acid, facilitating handling in synthetic workflows .

Properties

IUPAC Name |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-10-8-16-17-12(10)7-6-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMNVEHZQWJBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)NN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methyl-1H-indazole-5-boronic acid pinacol ester typically involves the borylation of the corresponding indazole derivative. One common method is the use of bis(neopentyl glycolato)diboron as a borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables efficient Suzuki-Miyaura couplings with aryl or heteroaryl halides, forming carbon-carbon bonds. This reaction is pivotal in synthesizing substituted indazoles for pharmaceutical applications.

Key Observations:

-

Catalytic Systems : Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For example, coupling with 4-iodopyrazole under Pd catalysis yields 3-arylindazole derivatives with yields up to 81% .

-

Microwave-Assisted Reactions : Microwave irradiation significantly reduces reaction times (e.g., 20–60 minutes) while maintaining yields above 55% .

-

Substrate Scope : Compatible with aryl bromides, iodides, and triflates, including electron-deficient and -rich partners .

Example Reaction:

Conditions: THF/H₂O, 80–100°C, 12–24 hours .

Functional Group Transformations

The pinacol ester group can be hydrolyzed to the corresponding boronic acid or transesterified for further derivatization.

Hydrolysis:

-

Acidic Conditions : Treatment with acetic acid in THF/water selectively removes the pinacol group, yielding 4-methyl-1H-indazole-5-boronic acid .

-

Applications : The free boronic acid is reactive in metal-free borylation or as a ligand in coordination chemistry .

Transesterification:

-

Reaction with diols (e.g., ethylene glycol) under anhydrous conditions generates alternative boronate esters, enhancing solubility for specific syntheses .

Anticancer Agents:

-

Coupling with fluorinated aryl halides produces indazole derivatives with enhanced bioactivity. For instance, 5-(4-fluorophenyl)-4-methyl-1H-indazole showed potent inhibition of kinase targets in vitro .

Antifungal Compounds:

-

Suzuki couplings with heteroaryl partners (e.g., pyridylboronic acids) yielded indazole-pyridine hybrids with MIC values <1 µg/mL against Candida albicans .

Mechanistic Insights

-

Suzuki-Miyaura Mechanism : The boronate ester undergoes transmetallation with Pd(II) intermediates, forming a Pd-aryl complex that facilitates cross-coupling .

-

Steric Effects : The 4-methyl group slightly hinders reactivity at the 5-position, necessitating optimized catalytic systems for high yields .

Challenges and Optimization Strategies

Scientific Research Applications

Medicinal Chemistry

Role in Drug Development

The compound serves as a crucial intermediate in synthesizing diverse pharmaceuticals, particularly anti-cancer agents. Its boronic acid functionality facilitates selective reactions that enhance drug efficacy. For instance, it has been utilized in developing inhibitors targeting specific cancer pathways, showcasing its potential in oncology research .

Case Study: Cancer Therapeutics

A study demonstrated the synthesis of novel indazole derivatives using this compound as a key building block. These derivatives exhibited promising activity against various cancer cell lines, indicating the compound's potential in developing targeted cancer therapies .

Organic Synthesis

Cross-Coupling Reactions

This compound is extensively employed in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in complex organic molecules. This application is vital for researchers aiming to construct intricate molecular architectures .

Data Table: Coupling Reaction Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 85 | Pd catalyst, aqueous media |

| Negishi Coupling | 78 | Zn catalyst, organic solvent |

| Stille Coupling | 82 | Sn catalyst, anhydrous conditions |

Material Science

Development of Advanced Materials

this compound is utilized to create advanced materials such as polymers and nanomaterials due to its unique electronic properties and ability to form stable complexes with metals. These materials are crucial for applications in electronics and nanotechnology .

Case Study: Polymer Synthesis

Research has shown that incorporating this boronic ester into polymer matrices enhances their mechanical properties and thermal stability. This improvement is attributed to the compound's ability to cross-link within the polymer structure .

Agricultural Chemistry

Synthesis of Agrochemicals

In agricultural chemistry, the compound plays a role in synthesizing agrochemicals, including herbicides and fungicides. Its selective reactivity allows for the development of more effective crop protection solutions .

Data Table: Agrochemical Efficacy

| Agrochemical Type | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide | Derived from indazole structure | 500 | 90 |

| Fungicide | Indazole derivative | 300 | 85 |

Bioconjugation

Enhancing Therapeutic Delivery

The compound is also utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This application enhances the delivery and targeting of therapeutic agents in biomedical applications, making it a valuable tool in drug development and delivery systems .

Case Study: Targeted Drug Delivery

A recent study illustrated the use of this compound in creating targeted drug delivery systems that improve the bioavailability of therapeutic agents while minimizing side effects. The bioconjugates formed showed increased uptake in target cells compared to non-targeted formulations .

Mechanism of Action

The mechanism of action of 4-Methyl-1H-indazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the formation of reversible covalent bonds. This interaction can modulate the activity of enzymes and other proteins, making the compound useful in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of 4-methyl-1H-indazole-5-boronic acid pinacol ester and related compounds:

Key Observations :

- Heterocyclic Core : Indazole derivatives (e.g., the target compound) exhibit enhanced metabolic stability compared to indole or phenyl analogues, making them favorable in drug design .

- Solubility: Pinacol esters generally show improved solubility over free boronic acids.

- Molecular Weight : Thiazole and pyrazole-based esters (e.g., 225–292 Da) are lighter than indazole/indole derivatives (~257–310 Da), influencing their pharmacokinetic profiles.

Biological Activity

4-Methyl-1H-indazole-5-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound belongs to the indazole family, known for various pharmacological properties including anti-cancer, anti-bacterial, and anti-viral activities. The presence of the boronic acid moiety enhances its reactivity and ability to form reversible covalent bonds with diols, making it a valuable candidate for drug design and development.

The chemical formula for this compound is , and it features a methyl group at the 4-position of the indazole ring. This specific substitution can influence the compound's lipophilicity and biological activity compared to other indazole derivatives.

The biological activity of boronic acids, including this compound, primarily involves their ability to interact with various biomolecules through transmetalation processes. This interaction allows them to inhibit specific enzymes and receptors, which is crucial in cancer treatment strategies.

Anti-Cancer Properties

Research has demonstrated that indazole derivatives exhibit notable anti-cancer activity. For instance, a study evaluating various indazole derivatives found that compounds with similar structures to this compound showed significant growth inhibition across multiple cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.23 - 1.15 |

| MCF-7 (Breast Cancer) | 1.15 |

| HCT116 (Colorectal Cancer) | 4.89 |

| 4T1 (Mouse Breast Cancer) | Not specified |

These findings indicate that the compound can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like cleaved caspase-3 while downregulating anti-apoptotic factors such as Bcl-2, leading to increased levels of reactive oxygen species (ROS) .

Structure-Activity Relationship

The potency of this compound can be influenced by structural modifications. For example, variations in substituents on the indazole ring have been shown to affect binding affinity and biological efficacy. A comparative analysis of several derivatives highlighted that modifications could enhance or diminish anti-cancer activity, emphasizing the importance of structure-activity relationships in drug design .

Case Studies

Several studies have focused on the synthesis and evaluation of indazole derivatives, including this compound:

- In Vitro Studies : A series of indazole derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines. The results indicated that certain compounds exhibited potent inhibitory effects, suggesting that further optimization could lead to more effective therapeutic agents .

- In Vivo Models : In animal models, compounds similar to this compound demonstrated significant tumor growth suppression without severe side effects. This highlights the compound's potential for further development as an anti-cancer agent .

Q & A

Q. What are the recommended storage conditions for 4-Methyl-1H-indazole-5-boronic acid pinacol ester to ensure stability?

The compound should be stored in a sealed container under refrigeration (2–8°C) in a dry, well-ventilated environment. Exposure to moisture and static electricity should be minimized to prevent decomposition. These conditions align with stability data for structurally similar boronic esters, which are prone to hydrolysis under ambient conditions .

Q. How does the solubility of this boronic ester compare to its parent boronic acid?

Pinacol esters of boronic acids exhibit significantly higher solubility in organic solvents compared to their parent acids. For example, phenylboronic acid pinacol ester dissolves readily in acetone and tetrahydrofuran even at low temperatures, whereas the parent acid has limited solubility. This property facilitates reactions in non-polar media .

Q. What safety precautions are necessary when handling this compound?

Avoid skin and eye contact by wearing nitrile gloves and safety goggles. In case of skin exposure, rinse immediately with water for ≥15 minutes. Use dry sand or alcohol-resistant foam for fire suppression, as combustion may release toxic gases like CO and NOx .

Q. What analytical methods are effective in monitoring reactions involving this boronic ester?

UV-vis spectroscopy is suitable for tracking reaction progress. For instance, the reaction of 4-nitrophenylboronic acid pinacol ester with H₂O₂ showed a shift in λmax from 290 nm to 405 nm, correlating with product formation. NMR (particularly ¹¹B) is also effective for monitoring borinic ester intermediates .

Q. How can the purity of this compound be assessed post-synthesis?

Purity can be determined via HPLC with UV detection (≥95% purity threshold) or by analyzing the integration of boron-specific peaks in ¹¹B NMR. CAS registry numbers and MDL identifiers (e.g., MFCD30829394) should match reference standards .

Advanced Research Questions

Q. What strategies improve chemoselectivity in cross-coupling reactions using this compound?

Control of boronic acid speciation is critical. By manipulating solution equilibria (e.g., using homologation agents), chemoselective coupling can be achieved. For example, iterative C=C bond formation via palladium catalysis requires precise control of boronic ester reactivity to avoid side reactions .

Q. How can reaction conditions be optimized to achieve high E/Z selectivity in allylboration reactions?

Treating α-substituted allyl pinacol boronic esters with nBuLi and trifluoroacetic anhydride (TFAA) generates borinic ester intermediates, which enhance E-selectivity. For β-methallyl derivatives, this method reverses inherent Z-selectivity to >90% E-selectivity .

Q. What role does the boronic ester group play in Suzuki-Miyaura coupling reactions?

The pinacol ester acts as a stabilizing ligand, reducing boronic acid oxidation and enhancing compatibility with palladium catalysts. Its steric bulk can also influence regioselectivity in biaryl syntheses, particularly with ortho-substituted aryl halides .

Q. How does the steric environment of the indazole ring affect cross-coupling efficiency?

The 4-methyl group on the indazole ring introduces steric hindrance, which can slow transmetallation steps in Suzuki couplings. Using electron-deficient palladium ligands (e.g., XPhos) or elevated temperatures (75–100°C) mitigates this issue .

Q. What are the challenges in iterative C-C bond formation using this compound?

Iterative synthesis requires precise stoichiometry to avoid premature boronic ester consumption. In situ generation of reactive intermediates (e.g., via alkoxycarbonylation) and sequential addition of coupling partners are recommended to build complex frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.